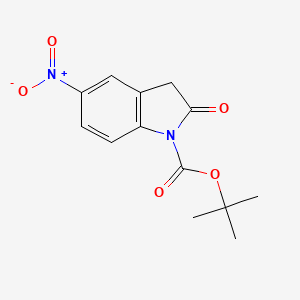

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a nitro group, and an oxoindoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate typically involves the nitration of an indoline derivative followed by esterification. One common method starts with the nitration of 2-oxoindoline using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-2-oxoindoline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification steps to enhance yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .

化学反応の分析

Types of Reactions

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

Major Products Formed

Reduction: 5-amino-2-oxoindoline-1-carboxylate.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Hydrolysis: 5-nitro-2-oxoindoline-1-carboxylic acid

科学的研究の応用

Synthetic Applications

1. Synthesis of Nitro Compounds

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate serves as a precursor for synthesizing various nitro compounds, which are vital intermediates in pharmaceuticals and agrochemicals. The compound can be utilized in C–H bond activation reactions to introduce nitro groups into aromatic systems, enhancing the reactivity of substrates for further transformations .

2. Medicinal Chemistry

This compound has shown potential in the synthesis of bioactive molecules. Its derivatives have been explored for their antitumor activity, particularly through the enantioselective synthesis of compounds like coerulescine, where this compound acts as a key intermediate . The ability to modify its structure allows for the exploration of structure–activity relationships (SAR) that are crucial in drug development.

Case Studies

Case Study 1: Antitumor Activity

A systematic investigation into the antitumor properties of derivatives synthesized from this compound revealed promising results. The study involved synthesizing various derivatives and evaluating their cytotoxic effects on cancer cell lines. One notable derivative exhibited over 80% inhibition of cell proliferation at low micromolar concentrations, indicating strong potential for further development as an anticancer agent .

Case Study 2: Agrochemical Development

In agricultural research, derivatives of this compound were synthesized to evaluate their efficacy as herbicides. Field trials demonstrated that certain derivatives significantly reduced weed growth without adversely affecting crop yield. The structure–activity relationship studies indicated that modifications at the nitro group enhanced herbicidal activity .

作用機序

The mechanism of action of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the indoline core can mimic natural substrates or ligands .

類似化合物との比較

Similar Compounds

tert-Butyl 5-amino-2-oxoindoline-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

tert-Butyl 5-bromo-2-oxoindoline-1-carboxylate: Contains a bromine atom at the 5-position instead of a nitro group.

tert-Butyl 5-methyl-2-oxoindoline-1-carboxylate: Features a methyl group at the 5-position

Uniqueness

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group, which confer distinct reactivity and stability. The nitro group allows for further functionalization through reduction or substitution, while the tert-butyl ester provides protection for the carboxyl group during synthetic transformations .

生物活性

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in therapeutic contexts.

The synthesis of this compound typically involves the nitration of 2-oxoindoline, followed by esterification with tert-butyl chloroformate. The reaction conditions often include:

- Nitration : Using nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

- Esterification : Reacting the resulting 5-nitro-2-oxoindoline with tert-butyl chloroformate in the presence of a base like triethylamine.

Chemical Reactions

This compound can undergo several reactions:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

- Substitution : The nitro group can be replaced through nucleophilic aromatic substitution.

- Hydrolysis : The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may inhibit enzymes or interact with receptors. This compound's indoline core structure resembles that of many bioactive molecules, enhancing its potential as a pharmacological agent .

Antiviral and Antimicrobial Properties

Research has indicated that compounds related to indole derivatives exhibit promising antiviral and antimicrobial activities. For instance, derivatives have shown efficacy against viruses such as HIV and various bacterial strains. Specific studies highlight:

- Antiviral Activity : Certain derivatives demonstrate significant activity against HIV, with effective concentrations (EC50) indicating their potential as therapeutic agents .

- Antimicrobial Activity : Compounds derived from similar structures have been tested for their ability to inhibit bacterial growth, showcasing potential for development into antibiotics .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of indole derivatives, including those related to this compound:

- Anticancer Activity : A study explored the anticancer potential of related compounds, demonstrating inhibition of tumor cell proliferation through enzyme inhibition pathways. This was measured using various cancer cell lines, indicating a promising therapeutic application in oncology .

- Enzyme Inhibition Studies : In vitro assays have shown that derivatives can act as enzyme inhibitors, particularly targeting kinases involved in cancer progression. The mechanism involves binding to active sites and blocking substrate access .

- Comparative Analysis : A comparative study highlighted how this compound performs against structurally similar compounds. It was found to exhibit enhanced stability and reactivity due to the presence of both the nitro and tert-butyl groups, making it a favorable candidate for further development .

Data Tables

| Activity Type | Compound | EC50/IC50 Values | Target Organism/Pathway |

|---|---|---|---|

| Antiviral | Tert-butyl 5-nitro derivatives | EC50 = 3.98 μM | HIV Type 1 |

| Antimicrobial | Related indole derivatives | IC50 = 32.2 μM | HCV NS5B |

| Anticancer | Tert-butyl analogs | IC50 = 0.35 μM | Various cancer cell lines |

特性

IUPAC Name |

tert-butyl 5-nitro-2-oxo-3H-indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-13(2,3)20-12(17)14-10-5-4-9(15(18)19)6-8(10)7-11(14)16/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVLYBHQMWDCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。